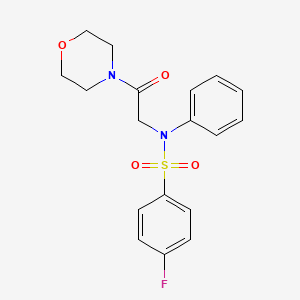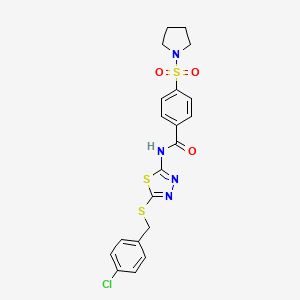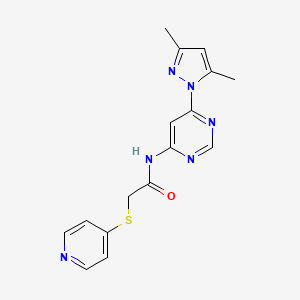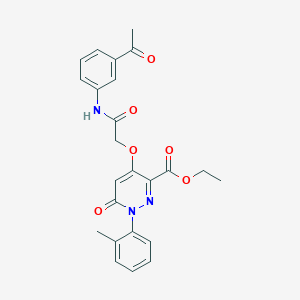![molecular formula C22H24N2O5 B2357849 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-23-7](/img/structure/B2357849.png)
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is an intriguing organic compound characterized by its unique chemical structure. This molecule is part of the benzamide family, known for their diverse pharmacological properties and potential applications in various scientific fields. The trimethoxybenzamide moiety, combined with the complex hexahydropyridoquinoline structure, positions this compound as a potential candidate for research in medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multiple steps, starting with the formation of the hexahydropyridoquinoline core. This can be achieved through a cyclization reaction, followed by functional group modifications to introduce the trimethoxybenzamide segment. The reaction conditions often require the use of specific catalysts, solvents, and precise temperature control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow chemistry techniques, which enhance reaction efficiency and scalability. The use of automated synthesis platforms allows for precise control of reaction parameters, resulting in consistent product quality. Industrial production may also involve the use of advanced purification methods, such as chromatography and crystallization, to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions facilitate the study of its chemical properties and potential transformations.
Common Reagents and Conditions
The oxidation of this compound can be achieved using reagents such as potassium permanganate or chromic acid under controlled conditions. Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst. Substitution reactions can be carried out using appropriate nucleophiles in the presence of a base, under mild conditions to preserve the integrity of the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction could produce various alcohol or amine derivatives. Substitution reactions typically result in the formation of new derivatives with altered functional groups, offering a diverse array of compounds for further study.
Scientific Research Applications
Chemistry
In the field of chemistry, 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide serves as a versatile building block for the synthesis of complex molecules. Its unique structure allows for the exploration of novel chemical transformations and the development of new synthetic methodologies.
Biology
This compound's biological applications are equally significant. It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding. Its ability to modulate specific biological pathways makes it a valuable tool in the investigation of cellular mechanisms.
Medicine
In medicine, this compound holds promise as a potential therapeutic agent. Its pharmacological properties, such as anti-inflammatory and anticancer activities, are subjects of ongoing research. The compound's ability to target specific molecular pathways makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers and other materials with specific functionalities, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound's trimethoxybenzamide moiety plays a critical role in binding to specific active sites, while the hexahydropyridoquinoline structure contributes to its overall stability and activity. The precise molecular pathways involved depend on the specific biological context, but generally, the compound modulates key signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
When compared to similar compounds, such as other benzamide derivatives, 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
4-methoxybenzamide: : A simpler analogue with less complex pharmacological properties.
N-(2-chloro-6-methylphenyl)-2-(3,4,5-trimethoxyphenyl)acetamide: : Another derivative with distinct biological activities.
3,4-dimethoxybenzamide: : A related compound with different substitution patterns on the benzamide ring.
The unique combination of the trimethoxybenzamide moiety and the hexahydropyridoquinoline core in this compound contributes to its distinct chemical and biological properties, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-11-15(12-18(28-2)21(17)29-3)22(26)23-16-9-13-5-4-8-24-19(25)7-6-14(10-16)20(13)24/h9-12H,4-8H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTAWAMQSOCDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate](/img/structure/B2357768.png)
![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)



![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)



![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)

